molecular formula C16H12ClNOS B2493442 2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-38-9

2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde

Cat. No. B2493442
CAS RN: 338416-38-9
M. Wt: 301.79
InChI Key: MGZXUABYVOFCOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related indole derivatives involves various chemical reactions to introduce functional groups or form heterocyclic compounds. For example, the synthesis of furano[2,3-g]indoles from activated indoles is achieved through alkylation and cyclization processes, demonstrating the complexity and versatility of indole chemistry (Pchalek, Kumar, & Black, 2021). Additionally, reactions of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols have been shown to afford new heterocyclic compounds, highlighting the method's contribution to the diversity of indole-based structures (Vikrishchuk, Suzdalev, Dranikova, Tkachev, & Shilov, 2019).

Molecular Structure Analysis

The molecular structure of indole derivatives is critical for their chemical reactivity and properties. The structure of new heterocyclic compounds derived from indole carbaldehydes, for instance, was established by single crystal X-ray diffraction, illustrating the importance of structural analysis in understanding compound behavior (Vikrishchuk et al., 2019).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, leading to a wide range of properties and potential applications. The synthesis and chemical reactions of indole derivatives often involve cyclization and alkylation, showcasing the compounds' reactivity and the possibility to create complex structures with specific chemical properties (Pchalek et al., 2021); (Vikrishchuk et al., 2019).

Scientific Research Applications

Synthesis and Catalytic Applications

  • Synthesis of Furano[2,3-g]indoles : A study demonstrated the alkylation of similar indole derivatives, leading to the synthesis of furano[2,3-g]indoles, which have potential applications in medicinal chemistry and material science (Pchalek, Kumar, & Black, 2021).
  • Catalytic Properties in Palladacycle Formation : Research involving the synthesis of indole-3-carbaldehyde derivatives found applications as catalysts in Suzuki–Miyaura coupling and allylation reactions, indicating the potential utility of related indole compounds in catalysis (Singh, Saleem, Pal, & Singh, 2017).

Photophysical and Electronic Properties

  • Fluorescence and Semiconductor Applications : A study on novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines, synthesized from indole-3-carbaldehyde Schiff bases, revealed high fluorescence quantum yield and semiconductor properties, suggesting potential use in optoelectronics (Sravanthi & Manju, 2015).

Synthetic Chemistry

  • Formation of Pyrimido[1,2-a]indoles : Research on the reactions of indole carbaldehyde isomers with aromatic amines led to the formation of pyrimido[1,2-a]indole derivatives, highlighting the synthetic versatility of indole derivatives in creating novel heterocyclic compounds (Suzdalev, Den’kina, & Tkachev, 2013).
  • Synthesis of Semicarbazato Complexes : Indole carbaldehyde derivatives were used in the formation of semicarbazato complexes of oxotungsten(VI), which may have implications in coordination chemistry and material science (Kanoongo, Singh, & Tandon, 1990).

Antioxidant Properties

  • Evaluation of Antioxidant Activity : A study synthesized indol-1-yl acetamide derivatives from 1H-indole carbaldehyde oxime and evaluated their antioxidant properties, suggesting the potential of related indole derivatives in antioxidant applications (Gopi & Dhanaraju, 2020).

Safety and Hazards

The safety data sheet (SDS) for this compound indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It is recommended to use personal protective equipment and handle the compound in a well-ventilated area .

properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-1-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS/c1-18-14-8-4-2-6-11(14)12(10-19)16(18)20-15-9-5-3-7-13(15)17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZXUABYVOFCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1SC3=CC=CC=C3Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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